

Preclinical Comparison of HPK1 Inhibitors: Hpk1-IN-11 and BGB-15025

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Compound of Interest		
Compound Name:	Hpk1-IN-11	
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In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is expected to unleash a more robust T-cell-mediated attack against cancer cells. This guide provides a comparative overview of two investigational HPK1 inhibitors, **Hpk1-IN-11** and BGB-15025, based on available preclinical data.

Mechanism of Action

Both **Hpk1-IN-11** and BGB-15025 are small molecule inhibitors that target the kinase activity of HPK1.[2][3] HPK1 is a key component of a negative feedback loop in T-cells. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the adapter protein SLP-76, leading to its degradation and subsequent dampening of the immune response.[2][4] By blocking the kinase activity of HPK1, both inhibitors prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation, enhancing cytokine production, and promoting a more potent anti-tumor immune response.[2][3]

Biochemical and Cellular Activity

A direct comparison of the biochemical potency of **Hpk1-IN-11** and BGB-15025 is challenging due to the lack of head-to-head studies. However, available data from separate studies provide insights into their individual activities.



Parameter	Hpk1-IN-11 (Compound 1/CompK)	BGB-15025
HPK1 IC50	Not explicitly stated in the provided search results. Referred to as a "potent" inhibitor.[2]	1.04 nM[3][5]
Cellular Activity	Enhances TCR-induced cytokine and activation marker expression in human T-cells.[2]	Potently reduces SLP-76 phosphorylation and increases downstream ERK phosphorylation in T-cells. Induces TCR activation and IL- 2 production.[3][5]
Selectivity	Described as a "highly selective" HPK1 inhibitor.[2]	Good selectivity profile against other MAP4K family members. [3][5]

Table 1: Comparison of In Vitro Activity

In Vivo Preclinical Efficacy

Both **Hpk1-IN-11** and BGB-15025 have demonstrated anti-tumor efficacy in syngeneic mouse models, both as monotherapies and in combination with anti-PD-1 antibodies.



Model	Treatment	Outcome	Reference
Hpk1-IN-11 (CompK)			
1956 Sarcoma	Monotherapy	Improved immune response.	Not explicitly stated
MC38 Colon Adenocarcinoma	Combination with anti- PD-1	Superb anti-tumor efficacy.	Not explicitly stated
BGB-15025			
GL261 Glioma	Monotherapy	Exhibits anti-tumor activity.[5][6]	[5][6]
CT26 Colon Carcinoma	Combination with anti- PD-1	Demonstrated combination effect.[3] [5][6]	[3][5][6]
EMT-6 Breast Cancer	Combination with anti- PD-1	Demonstrated combination effect.[5]	[5][6]

Table 2: Comparison of In Vivo Efficacy in Syngeneic Tumor Models

Pharmacokinetics

Pharmacokinetic data for **Hpk1-IN-11** in preclinical models is not readily available in the provided search results. For BGB-15025, a Phase 1 clinical trial in patients with advanced solid tumors has provided some human pharmacokinetic data. Following oral administration, BGB-15025 demonstrated dose-dependent pSLP76 inhibition in splenic T cells and induced serum IL-2 in a mouse model.[3][5]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available. However, based on standard methodologies, the following outlines the likely procedures.

HPK1 Kinase Assay



Biochemical potency of HPK1 inhibitors is typically determined using a kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol Outline:

- Reaction Setup: A reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP is prepared in a kinase assay buffer.
- Inhibitor Addition: Serial dilutions of the test inhibitor (Hpk1-IN-11 or BGB-15025) are added to the reaction mixture.
- Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
- ADP Detection: The ADP-Glo[™] reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.
- Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.

In Vivo Syngeneic Tumor Models

The anti-tumor efficacy of HPK1 inhibitors is evaluated in immunocompetent mice bearing syngeneic tumors.

Protocol Outline:

- Tumor Cell Implantation: A specific number of murine tumor cells (e.g., CT26, MC38) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c, C57BL/6).
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
- Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The HPK1 inhibitor (Hpk1-IN-11 or BGB-15025) is administered orally



at a specified dose and schedule. For combination studies, an anti-PD-1 antibody is administered intraperitoneally.

- Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation markers by flow cytometry or immunohistochemistry.

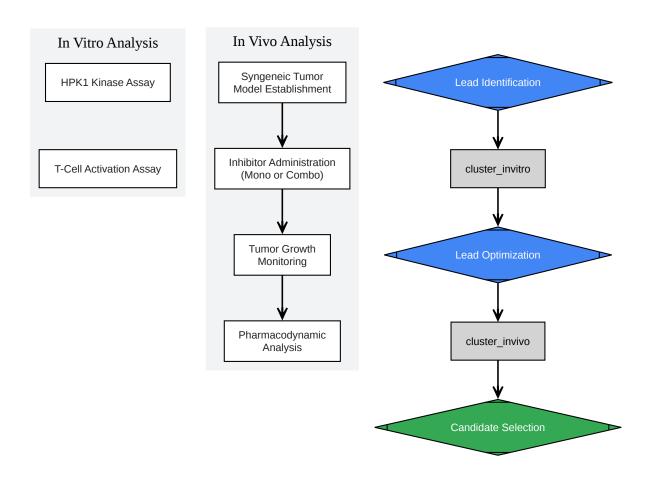
Signaling Pathway and Experimental Workflow Diagrams



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Caption: HPK1 Signaling Pathway in T-Cells.





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Caption: Preclinical Drug Discovery Workflow.

Conclusion

Both **Hpk1-IN-11** and BGB-15025 are promising preclinical HPK1 inhibitors that have demonstrated the potential to enhance anti-tumor immunity by targeting the HPK1-mediated negative regulation of T-cell signaling. The available data suggests that both compounds are potent and selective, with demonstrated in vivo activity in syngeneic tumor models, particularly in combination with PD-1 blockade. BGB-15025 has progressed to Phase 1 clinical trials.[7] A definitive conclusion on the superiority of one agent over the other cannot be made without



direct comparative studies. Further research with head-to-head preclinical comparisons and continued clinical development will be crucial to fully elucidate their therapeutic potential.

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